2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide
Overview
Description
RN-18 is an inhibitor of HIV-1 viral infectivity factor (Vif), an HIV-1 regulatory protein that does not have cellular homologs. RN-18 inhibits Vif-mediated degradation of the DNA editing enzyme APOBEC3G with IC50 values of 10-30 µM in a high-throughput fluorescence screen. It inhibits viral replication of HIV-1 with IC50 values of 4.5 and 10 µM for nonpermissive CEM and H9 cells, respectively, and >100 µM for permissive cells.
Selective inhibitor of virion infectivity factor (Vif) APOBEC interactions and HIV-1 replication. Reference:1) 20082) 20123) 20124) 2015
RN-18 is an HIV-1 Vif inhibitor. RN-18 antagonizes Vif function and inhibits HIV-1 replication only in the presence of A3G. RN-18 increases cellular A3G levels in a Vif-dependent manner and increases A3G incorporation into virions without inhibiting general proteasome-mediated protein degradation. RN-18 enhances Vif degradation only in the presence of A3G, reduces viral infectivity by increasing A3G incorporation into virions and enhances cytidine deamination of the viral genome.
Scientific Research Applications
Corrosion Inhibition
A study demonstrated the effect of electron-withdrawing nitro and electron-releasing methoxy substituents on the inhibition behavior of N-Phenyl-benzamide derivatives for mild steel in an acidic environment. The results showed that methoxy substituents enhance inhibition efficiency, with significant implications for developing corrosion inhibitors in industrial applications (Mishra et al., 2018).
Organic Synthesis
- The use of 4-methoxybenzyl-4-nitrophenylcarbonate as a reagent for N-protection in the synthesis of substituted benzamidines highlights its utility in facilitating the multiparallel solution phase synthesis of complex molecules (Bailey et al., 1999).
- The synthesis of "2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide" via the 'one-pot' reductive cyclization of a related compound illustrates the synthetic versatility of these compounds in creating novel molecular architectures (Bhaskar et al., 2019).
Structural Studies
The crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was determined, providing insights into the molecular configuration and intermolecular interactions that could inform the design of similar compounds for various applications (Saeed et al., 2008).
Antimicrobial and Anticancer Applications
- Novel acylthiourea derivatives related to the chemical structure were synthesized and showed activity against bacterial and fungal strains, indicating the potential of these compounds for developing new antimicrobial agents (Limban et al., 2011).
- A series of N-(Pyridin-3-yl)benzamide derivatives, including compounds with methoxy and nitro groups, exhibited moderate to good anticancer activity against human cancer cell lines, underscoring the therapeutic potential of such compounds (Mohan et al., 2021).
Molecular Electronics
A molecule with a nitroamine redox center showcased negative differential resistance and a high on-off peak-to-valley ratio in an electronic device, suggesting applications of related compounds in molecular electronics (Chen et al., 1999).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(4-nitrophenyl)sulfanylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4S/c1-26-18-8-4-3-7-17(18)21-20(23)16-6-2-5-9-19(16)27-15-12-10-14(11-13-15)22(24)25/h2-13H,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNUDHUHXMELIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70361711 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
CAS RN |
431980-38-0 | |
Record name | 2-(4-Nitrophenylthio)-N-(2-methoxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70361711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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